An In-depth Technical Guide to 6-bromobenzo[d]oxazole-2(3H)-thione (CAS: 24316-84-5)
An In-depth Technical Guide to 6-bromobenzo[d]oxazole-2(3H)-thione (CAS: 24316-84-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromobenzo[d]oxazole-2(3H)-thione is a halogenated heterocyclic compound belonging to the benzoxazole class. Possessing a versatile scaffold, it serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and an exploration of its potential biological significance based on the activities of structurally related compounds. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages information on analogous structures to infer its characteristics and potential applications in drug discovery.
Chemical and Physical Properties
6-bromobenzo[d]oxazole-2(3H)-thione, with the molecular formula C₇H₄BrNOS, is a solid at room temperature.[3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 230.08 g/mol | Inferred |
| Melting Point | 226-228 °C | N/A |
| Boiling Point | 307.9±44.0 °C (Predicted) | N/A |
| Density | 1.92 g/cm³ (Predicted) | N/A |
| pKa | 10.34±0.20 (Predicted) | N/A |
| Appearance | Solid | [3] |
| Storage | Sealed refrigeration | [3] |
Synthesis
A general experimental protocol based on the synthesis of similar compounds is outlined below:
Reaction: 2-amino-4-bromophenol reacts with carbon disulfide in the presence of a base to yield 6-bromobenzo[d]oxazole-2(3H)-thione.
Reagents and Solvents:
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2-amino-4-bromophenol
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Carbon disulfide (CS₂)
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Potassium hydroxide (KOH) or other suitable base
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Ethanol or other appropriate solvent
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Hydrochloric acid (HCl) for acidification
Experimental Procedure (Hypothetical):
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A solution of 2-amino-4-bromophenol in ethanol is prepared in a round-bottom flask.
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A stoichiometric amount of a base, such as potassium hydroxide, is added to the solution and stirred until dissolved.
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Carbon disulfide is added dropwise to the reaction mixture at room temperature.
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The mixture is then heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.
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The solid product is collected by filtration, washed with water, and dried.
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Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-bromobenzo[d]oxazole-2(3H)-thione.
Logical Flow of Synthesis:
Caption: Hypothetical synthesis workflow for 6-bromobenzo[d]oxazole-2(3H)-thione.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for 6-bromobenzo[d]oxazole-2(3H)-thione is not available in the searched literature. However, based on its structure, the expected spectral characteristics can be predicted.
3.1. 1H NMR Spectroscopy (Predicted) The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H proton of the thione tautomer. The bromine atom at the 6-position will influence the chemical shifts and coupling patterns of the aromatic protons.
3.2. 13C NMR Spectroscopy (Predicted) The 13C NMR spectrum would display signals for the seven carbon atoms in the molecule. The most downfield signal would likely correspond to the thiocarbonyl carbon (C=S). The other signals would be in the aromatic region, with their chemical shifts influenced by the bromine, oxygen, and nitrogen atoms.
3.3. Infrared (IR) Spectroscopy (Predicted) The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3100-3300 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-O-C stretching of the oxazole ring. Aromatic C-H and C=C stretching vibrations would also be present.
3.4. Mass Spectrometry (MS) (Predicted) The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.
Potential Biological Activities and Drug Development Applications
While no specific biological data for 6-bromobenzo[d]oxazole-2(3H)-thione has been found, the benzoxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. This suggests that the target compound could serve as a valuable starting point for the development of novel therapeutic agents.
4.1. Potential as an Anticancer Agent Many benzoxazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer signaling pathways or the induction of apoptosis. For instance, derivatives of the structurally similar 6-bromobenzo[d]thiazol-2(3H)-one have shown good cytotoxicity against MCF-7 and HeLa cancer cell lines.[4] It is plausible that 6-bromobenzo[d]oxazole-2(3H)-thione or its derivatives could exhibit similar anticancer properties.
4.2. Potential as an Antimicrobial Agent The benzoxazole nucleus is also a common feature in compounds with antibacterial and antifungal properties. The activity is often attributed to the inhibition of essential microbial enzymes. Derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have shown moderate to good antibacterial activity.[4] Therefore, 6-bromobenzo[d]oxazole-2(3H)-thione represents a scaffold that could be explored for the development of new antimicrobial drugs.
4.3. Potential as an Enzyme Inhibitor Benzoxazole derivatives have been identified as inhibitors of various enzymes, including kinases and carbonic anhydrases, which are implicated in a range of diseases. The specific substitution pattern on the benzoxazole ring plays a crucial role in determining the inhibitory potency and selectivity.
Inferred Signaling Pathway Involvement:
Based on the activities of related compounds, derivatives of 6-bromobenzo[d]oxazole-2(3H)-thione could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Safety and Handling
According to available safety data sheets for similar compounds, 6-bromobenzo[d]oxazole-2(3H)-thione should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. It is important to avoid inhalation of dust and contact with skin and eyes.
Conclusion
6-bromobenzo[d]oxazole-2(3H)-thione is a valuable heterocyclic intermediate with significant potential in drug discovery and development. While specific biological data for this compound is limited, the well-documented activities of the broader benzoxazole class of compounds strongly suggest its utility as a scaffold for the synthesis of novel anticancer, antimicrobial, and enzyme-inhibitory agents. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives to unlock their full therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the chemistry and pharmacology of this promising molecule.
